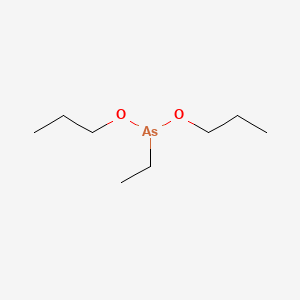
Arsine, ethylidipropoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsine, ethylidipropoxy- is an organoarsenic compound that belongs to the class of arsines. These compounds are characterized by the presence of an arsenic atom bonded to hydrogen and organic groups. Arsine, ethylidipropoxy- is a highly toxic and flammable gas, which finds applications in various industrial and scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of arsine, ethylidipropoxy- typically involves the reaction of ethylidipropoxy-arsenic compounds with reducing agents. One common method is the reduction of ethylidipropoxy-arsenic trichloride with sodium borohydride in an inert atmosphere. The reaction is carried out under controlled temperature and pressure conditions to ensure the safe handling of the toxic intermediates.
Industrial Production Methods
Industrial production of arsine, ethylidipropoxy- involves the use of high-purity arsenic and organic precursors. The process includes the purification of raw materials, followed by the controlled reaction in specialized reactors. The final product is then purified and stored under strict safety protocols to prevent accidental release and exposure.
Analyse Chemischer Reaktionen
Types of Reactions
Arsine, ethylidipropoxy- undergoes various chemical reactions, including:
Oxidation: When exposed to air, it can oxidize to form arsenic oxides.
Reduction: It can be reduced to elemental arsenic under specific conditions.
Substitution: It can participate in substitution reactions with other organic compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Sodium borohydride or other reducing agents, typically in an inert atmosphere.
Substitution: Organic halides or other electrophiles, under controlled conditions.
Major Products
Oxidation: Arsenic trioxide or arsenic pentoxide.
Reduction: Elemental arsenic.
Substitution: Various organoarsenic compounds depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Arsine, ethylidipropoxy- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its toxicological effects and interactions with biological systems.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its direct application.
Industry: Utilized in the semiconductor industry for doping processes and in the production of specialized materials.
Wirkmechanismus
The mechanism of action of arsine, ethylidipropoxy- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. It primarily targets red blood cells, causing hemolysis and subsequent release of hemoglobin. The compound also interferes with cellular respiration and enzyme functions, leading to systemic toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsine (AsH3): A simpler arsine compound with similar toxic properties.
Phosphine (PH3): Another pnictogen hydride with comparable reactivity and toxicity.
Stibine (SbH3): A related compound with similar chemical behavior but involving antimony instead of arsenic.
Uniqueness
Arsine, ethylidipropoxy- is unique due to its specific organic substituents, which impart distinct chemical properties and reactivity compared to simpler arsines. Its applications in specialized industrial processes and research make it a valuable compound despite its toxicity.
Eigenschaften
CAS-Nummer |
64048-92-6 |
|---|---|
Molekularformel |
C8H19AsO2 |
Molekulargewicht |
222.16 g/mol |
IUPAC-Name |
ethyl(dipropoxy)arsane |
InChI |
InChI=1S/C8H19AsO2/c1-4-7-10-9(6-3)11-8-5-2/h4-8H2,1-3H3 |
InChI-Schlüssel |
LEUFNVRIHGETKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO[As](CC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


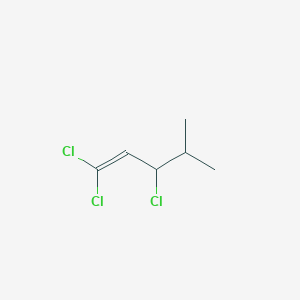
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)

![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)

![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
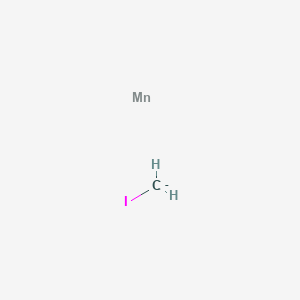
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
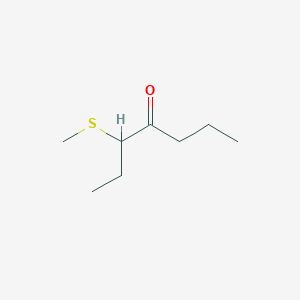
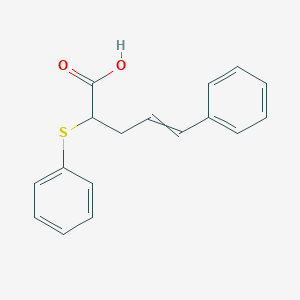
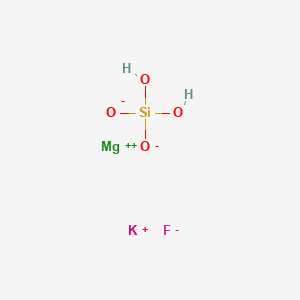
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
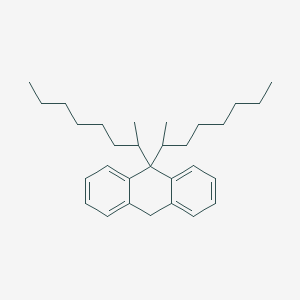
![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)
